molecular formula C6H12ClN B3113873 1-Azaspiro[3.3]heptane hydrochloride CAS No. 1986337-29-4

1-Azaspiro[3.3]heptane hydrochloride

Cat. No.: B3113873
CAS No.: 1986337-29-4
M. Wt: 133.62
InChI Key: PYYANZUYIUWBKF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1-Azaspiro[3.3]heptane HCl is a bioisostere of piperidine . Piperidine is a common structure found in over 30 approved drugs . The primary targets of piperidine and its bioisosteres are typically receptors or enzymes where the piperidine ring plays a crucial role in the binding and activity of the compound .

Mode of Action

The mode of action of 1-Azaspiro[3.3]heptane HCl is believed to be similar to that of piperidine, given its role as a bioisostere . The compound interacts with its targets in a manner that mimics the interaction of piperidine . The basicity of the nitrogen atom in 1-Azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively , highlighting its potential to mimic piperidine in a biochemical context.

Biochemical Pathways

The specific biochemical pathways affected by 1-Azaspiro[3.3]heptane HCl would depend on the specific targets of the compound. Given its role as a bioisostere of piperidine, it is likely to affect similar biochemical pathways as compounds containing a piperidine ring .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3As a bioisostere of piperidine, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of 1-Azaspiro[3.3]heptane HCl would depend on the specific targets and pathways it affects. One notable application of this compound is its incorporation into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving scalable reactions and efficient purification techniques .

Properties

IUPAC Name

1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYANZUYIUWBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986337-29-4
Record name 1-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 3
1-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 4
1-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 5
1-Azaspiro[3.3]heptane hydrochloride
Reactant of Route 6
1-Azaspiro[3.3]heptane hydrochloride

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